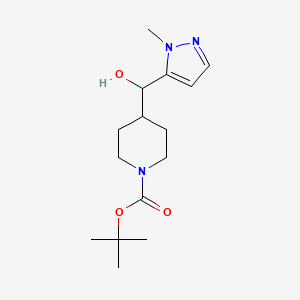
tert-Butyl 4-(hydroxy(1-methyl-1H-pyrazol-5-yl)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(hydroxy(1-methyl-1H-pyrazol-5-yl)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a hydroxy-methyl-pyrazole group and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(hydroxy(1-methyl-1H-pyrazol-5-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazole Group: The pyrazole group is introduced via a condensation reaction between a hydrazine derivative and a suitable carbonyl compound.
Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Hydrolysis: Acidic or basic conditions using HCl or NaOH.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Hydrolysis: Formation of piperidine carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(hydroxy(1-methyl-1H-pyrazol-5-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy-methyl-pyrazole group can form hydrogen bonds with biological macromolecules, influencing their activity. The piperidine ring may interact with receptors or enzymes, modulating their function. The tert-butyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- **tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- **tert-Butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
Uniqueness
Structural Features: The combination of a hydroxy-methyl-pyrazole group with a piperidine ring and a tert-butyl ester is unique.
Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity.
This detailed article provides a comprehensive overview of tert-Butyl 4-(hydroxy(1-methyl-1H-pyrazol-5-yl)methyl)piperidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
tert-butyl 4-[hydroxy-(2-methylpyrazol-3-yl)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-15(2,3)21-14(20)18-9-6-11(7-10-18)13(19)12-5-8-16-17(12)4/h5,8,11,13,19H,6-7,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRSKVDUVKKFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=NN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid](/img/structure/B13547021.png)
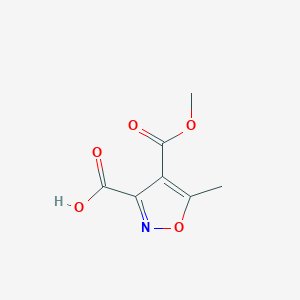
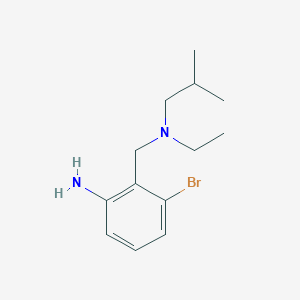
![3-[4-(Trifluoromethoxy)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13547039.png)
![1H-imidazo[1,2-a]imidazole](/img/structure/B13547046.png)
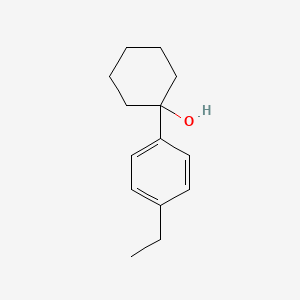
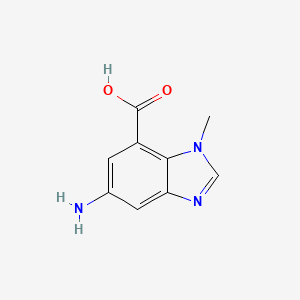
![4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine,Mixtureofdiastereomers](/img/structure/B13547062.png)
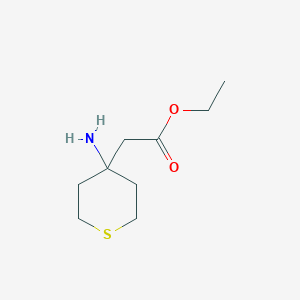


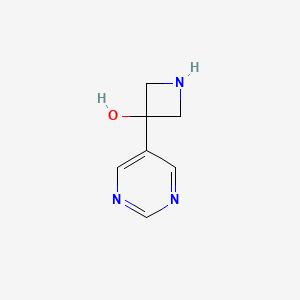
![(S)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B13547110.png)
![3-[2-Chloro-7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl]piperidine-2,6-dione](/img/structure/B13547116.png)
